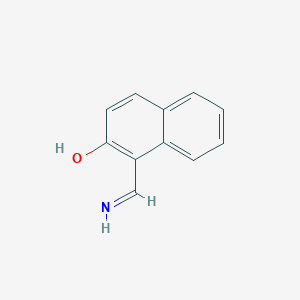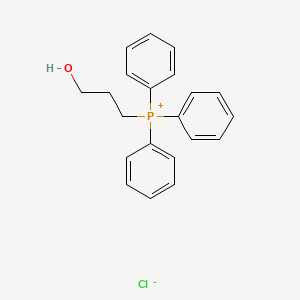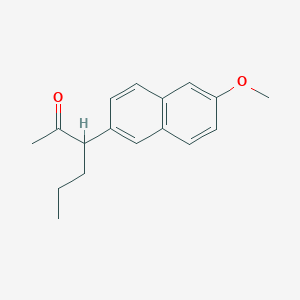
2-Naphthalenol, 1-(iminomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Naphthalenol, 1-(iminomethyl)- can be synthesized through several methods. One common approach involves the condensation reaction between 2-naphthol and an appropriate aldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine linkage facilitated by the acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenol, 1-(iminomethyl)- often involves large-scale condensation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Naphthalenol, 1-(iminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
科学的研究の応用
2-Naphthalenol, 1-(iminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenol, 1-(iminomethyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by generating reactive oxygen species (ROS) and inducing oxidative stress. This can lead to the activation of apoptotic pathways and inhibition of key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
2-Naphthol: A closely related compound with a hydroxyl group at the 2-position of the naphthalene ring.
1-Naphthaldehyde: Another related compound with an aldehyde group at the 1-position of the naphthalene ring.
Uniqueness
2-Naphthalenol, 1-(iminomethyl)- is unique due to the presence of both hydroxyl and iminomethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with its individual components.
特性
CAS番号 |
55135-69-8 |
|---|---|
分子式 |
C11H9NO |
分子量 |
171.19 g/mol |
IUPAC名 |
1-methanimidoylnaphthalen-2-ol |
InChI |
InChI=1S/C11H9NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,12-13H |
InChIキー |
ZNULUGOEZRSLQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)




![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)

![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)


![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)



